molecular formula C11H13ClO3 B6337052 Ethyl 5-chloro-2-ethoxybenzoate CAS No. 73119-79-6

Ethyl 5-chloro-2-ethoxybenzoate

Cat. No.: B6337052
CAS No.: 73119-79-6
M. Wt: 228.67 g/mol
InChI Key: XSZKWBSKDNMOJF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-ethoxybenzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.68 g/mol . It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the 2-position and a chlorine atom at the 5-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-ethoxybenzoate can be synthesized through the esterification of 5-chlorosalicylic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a solvent such as toluene or xylene, followed by purification through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-2-ethoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and chlorine substituents on the benzene ring influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-ethoxybenzoate
  • Ethyl 4-chloro-2-ethoxybenzoate
  • Methyl 5-chloro-2-ethoxybenzoate

Uniqueness

This compound is unique due to the specific positioning of the ethoxy and chlorine groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 5-chloro-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKWBSKDNMOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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